molecular formula C15H15N5OS B2792970 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide CAS No. 903277-35-0

2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide

Cat. No.: B2792970
CAS No.: 903277-35-0
M. Wt: 313.38
InChI Key: QNWNXZSXYBOFPO-UHFFFAOYSA-N
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Description

2-((4-(1H-Pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide is a synthetic small molecule built on a 1,2,4-triazole core scaffold, a heterocyclic system recognized for its significant pharmacological potential. The structure features a 1H-pyrrol-1-yl substituent at the 4-position of the triazole ring, which is linked via a thioether bridge to an N-methyl-N-phenylacetamide group. This molecular architecture is characteristic of compounds investigated for their biological activity, particularly as enzyme inhibitors. Compounds incorporating the 1,2,4-triazole-thioacetamide structure have been the subject of extensive research in medicinal chemistry. Specifically, close structural analogs have demonstrated potent inhibitory activity against the enzyme tyrosinase, which is a key target in the development of agents for managing hyperpigmentation disorders and for applications in food science to prevent browning . The mechanism of action for such inhibitors often involves the coordination of the sulfur atom from the thioether group and nitrogen atoms from the triazole ring to the copper ions within the enzyme's active site, disrupting its function . The presence of the N-methyl-N-phenylacetamide moiety is a common pharmacophore in agrochemicals and pharmaceuticals, as seen in related anilide compounds . This combination of features makes this compound a valuable chemical intermediate for researchers in drug discovery and development. It is intended for use in bioactivity screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-N-phenyl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-18(13-7-3-2-4-8-13)14(21)11-22-15-17-16-12-20(15)19-9-5-6-10-19/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWNXZSXYBOFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NN=CN2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide is a member of the N-phenylacetamide class, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial and antioxidant activities, along with structure-activity relationship (SAR) insights.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4SC_{15}H_{16}N_{4}S, and its IUPAC name is This compound . The compound features a triazole ring, which is known for its biological significance in medicinal chemistry.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of similar N-phenylacetamide derivatives. For instance, derivatives containing thiazole moieties exhibited significant antibacterial activity against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis . While specific data on the triazole-thio derivative is limited, compounds with similar structures have shown promising results:

CompoundBacterial StrainEC50 (µM)Reference
A1Xoo156.7
A2Xac230.5

The mechanism of action often involves disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

The antioxidant potential of related compounds has been assessed using various assays. One study reported that a compound with a similar structure demonstrated 1.5-fold higher antioxidant activity than butylated hydroxytoluene (BHT), a common antioxidant standard . This suggests that the triazole-thio derivative may also possess significant antioxidant properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of the triazole ring and the thioether linkage appears to enhance both antibacterial and antioxidant activities. The following table summarizes key structural features associated with activity:

Structural FeatureActivity Enhancement
Triazole RingIncreases antibacterial potency
Thioether LinkageEnhances antioxidant activity
N-Methyl GroupModulates lipophilicity

Case Studies

  • Antibacterial Evaluation : A study synthesized various N-phenylacetamide derivatives and tested their efficacy against multiple bacterial strains. Compounds were characterized using NMR and MS techniques, confirming their structures before biological testing .
  • Antioxidant Testing : Another study focused on evaluating the antioxidant capacity of similar compounds using Ferric reducing antioxidant power assays. Results indicated that certain derivatives significantly outperformed traditional antioxidants .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name (CID/Code) Triazole Substituents Acetamide Substituents Key Functional Groups Reference
Target Compound 4-(1H-Pyrrol-1-yl) N-Methyl, N-Phenyl Thioether, Pyrrole N/A
CID 3842056 () 4-Amino, 5-Isopropyl N-Methyl, N-Phenyl Thioether, Isopropyl
VUAA1 () 4-Ethyl, 5-(3-Pyridinyl) N-(4-Ethylphenyl) Pyridinyl, Ethyl
OLC15 () 4-Ethyl, 5-(2-Pyridinyl) N-(4-Butylphenyl) Pyridinyl, Butyl
5m () 4-Phenyl, 5-(Butylthio) N/A (Pyridine at position 4) Butylthio, Pyridine
6b () N/A (1,2,3-Triazole core) N-(2-Nitrophenyl) Naphthyloxy, Nitro
9d () 4-(4-Nitrobenzylidene), 5-Trifluoromethyl Ethyl ester, Hydrazone Trifluoromethyl, Nitro
16 () 4-Phenyl, 5-(2-(Phenylamino)ethyl) Hydrazone, Pyrazole Hydrazone, Benzimidazole

Key Observations :

  • The triazole substituents (e.g., pyrrole, pyridinyl, phenyl, or amino-isopropyl) dictate electronic properties and steric effects. For example, electron-withdrawing groups like nitro (6b) or trifluoromethyl (9d) enhance polarity .
  • The acetamide side chain modifications (e.g., N-aryl vs. N-alkyl) influence lipophilicity and receptor binding. VUAA1 and OLC15 demonstrate that bulky substituents (butylphenyl) enhance antagonistic activity .

Key Observations :

  • High yields (79–88%) are common for triazole-thio derivatives via cycloaddition or substitution .
  • Melting points correlate with substituent polarity. Nitro-containing compounds (6b, 9d) exhibit higher melting points (>200°C) due to strong intermolecular forces .
  • Chromatography (e.g., silica gel in ) is critical for purifying complex derivatives .

Key Observations :

  • Receptor modulation : Substituents on the triazole core (e.g., pyridinyl in VUAA1) determine agonist/antagonist selectivity .
  • Computational predictions: CID 3842056’s amino-isopropyl group is associated with kinase inhibition in silico models .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methyl groups in N-methylacetamide at δ ~3.0 ppm, aromatic protons at δ 7.0–8.5 ppm) and confirm regioselectivity in triazole formation .
  • IR Spectroscopy : Key peaks include C=O stretch (~1670 cm⁻¹) in acetamide and C-S stretch (~680 cm⁻¹) in thioether .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • TLC and Recrystallization : Monitor reaction progress and purity using hexane:ethyl acetate solvent systems .

How can reaction conditions be optimized to improve synthetic yield and purity?

Q. Advanced

  • Catalyst Optimization : Adjust Cu(I) catalyst concentration (5–10 mol%) to balance reaction rate and byproduct formation in CuAAC .
  • Solvent Selection : Use tert-butanol/water (3:1) for click chemistry to enhance solubility and reduce side reactions .
  • Temperature Control : Maintain 25–60°C during thioether formation to prevent decomposition of heat-sensitive intermediates .
  • Purification : Recrystallize crude products in ethanol or ethyl acetate to remove unreacted azides/alkynes .

How can contradictions in reported biological activity data be resolved?

Q. Advanced

  • Assay Standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HL-60 for anticancer activity) and control compounds .
  • Structural Confirmation : Verify compound identity via X-ray crystallography (e.g., SHELXL refinement ) to rule out regioisomer interference.
  • Solubility Adjustments : Use DMSO concentration controls (<1% v/v) to avoid solvent-induced cytotoxicity artifacts .

What crystallographic tools are recommended for determining this compound’s structure?

Q. Advanced

  • SHELX Suite : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. High-resolution data (≤1.0 Å) improves accuracy for twinned crystals .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize bond lengths/angles and assess disorder in the triazole-pyrrole moiety .

How can structure-activity relationships (SAR) guide derivative design?

Q. Advanced

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance binding to hydrophobic enzyme pockets .
  • Triazole Modifications : Replace pyrrole with pyrazole to alter π-π stacking interactions, as seen in analogs with improved antimicrobial activity .
  • Thioether Linkage : Substitute sulfur with sulfone to evaluate redox stability in biological environments .

What challenges arise in differentiating regioisomers during synthesis?

Q. Advanced

  • Regioselectivity in CuAAC : Use ¹H NMR to distinguish 1,4- vs. 1,5-triazole isomers (e.g., triazole proton resonance at δ 7.8–8.4 ppm for 1,4-isomers ).
  • 2D NMR Techniques : HSQC and NOESY correlate cross-peaks to confirm substituent positions .

How does pH influence the stability of this compound?

Q. Advanced

  • Acidic Conditions : Protonation of the triazole nitrogen (pKa ~4.5) may lead to ring-opening; monitor via UV-Vis at 260 nm .
  • Basic Conditions : Hydrolysis of the acetamide group occurs above pH 10; stabilize with buffered solutions (pH 7–8) during biological assays .

What computational methods predict target interactions?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR) with scoring functions adjusted for sulfur’s van der Waals radius .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, particularly for flexible thioether linkages .

How can data reproducibility be ensured across studies?

Q. Advanced

  • Purity Validation : Combine elemental analysis (C, H, N ±0.3%) with HPLC (≥95% purity) .
  • Crystallographic Data Deposition : Submit CIF files to the Cambridge Structural Database (CSD) for peer validation .

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